Fmoc-beta-alanine
Overview
Description
Fmoc-beta-alanine, also known as Fmoc-beta-Ala-OH, is a simple Fmoc-beta amino acid . It is often used as a spacer to link two biologically active structures together . It is a versatile reagent for solid phase peptide synthesis .
Synthesis Analysis
Fmoc-beta-Ala-OH is synthesized using a simple and efficient method. The existing synthesis method involves condensing Fmoc-beta-Ala-OH and AA-OEt, saponifying-OEt and Fmoc-protecting groups, and then generating Fmoc-beta-Ala-AA-OH by Fmoc-protection . It is also used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix via Fmoc solid phase peptide synthesis .Molecular Structure Analysis
The empirical formula of Fmoc-beta-Ala-OH is C18H17NO4 . The molecular weight is 311.33 . The SMILES string is OC(=O)CCNC(=O)OCC1c2ccccc2-c3ccccc13 .Chemical Reactions Analysis
Fmoc-beta-Ala-OH is used in Fmoc solid-phase peptide synthesis . It reacts with amines in the presence of OPA (Ortho Phthalaldehyde) and FMOC (Fluorenylmethoxy chloroformate) to form derivatives of amino acids .Physical And Chemical Properties Analysis
Fmoc-beta-Ala-OH appears as a white powder or crystalline powder . It has a melting point of 142-147 °C . It is stored at a temperature of 2-8°C .Scientific Research Applications
Self-Assembly and Gelation of Bioactive Dipeptides : Fmoc-beta-alanine, specifically Fmoc-β-alanine-histidine (Fmoc-βAH), has been used to study the self-assembly into amyloid fibrils and hydrogelation, influenced by the presence of zinc ions. This is significant in understanding the zinc-binding properties and the potential biological roles of these assemblies (Castelletto et al., 2011).
Synthesis of Glycoconjugates : Fmoc-beta-alanine serves as a building block in the synthesis of orthogonally protected alpha,alpha-bis(aminomethyl)-beta-alanine for constructing glycoconjugates on a solid support. This is crucial in mimicking multivalent carbohydrate ligands for glycobiological applications (Katajisto et al., 2002).
Development of Ester-Containing Biomaterials : Research on Fmoc-conjugated alanine-lactic acid sequences, which are ester-containing analogs of Fmoc-dipeptide hydrogelators, has revealed unique self-assembly and gelation properties. This is relevant for designing highly degradable biomaterials for biomedical applications (Eckes et al., 2014).
Analytical Methods in Nutrition and Dietary Supplements : Fmoc-beta-alanine is used in analytical methods for determining free amino acids in nutritional products and dietary supplements. This involves derivatization with a fluorescent tag FMOC and subsequent HPLC analysis (Baxter & Johns, 2012).
Peptide Synthesis and Modification : Fmoc-beta-alanine is involved in solid-phase peptide synthesis, particularly in the context of understanding the mechanisms of Fmoc deprotection and its impact on peptide assembly and structure (Larsen & Holm, 2009).
Synthesis of Thiourea-Tethered C-glycosyl Amino Acids : The synthesis of C-glycosyl amino acids featuring a thiourea segment, using Fmoc-beta-alanine, has been explored. This is relevant for the co-translational modification of natural peptides (Barghash et al., 2009).
Safety And Hazards
Future Directions
Fmoc-beta-Ala-OH has potential for diverse applications due to its ease of synthesis and applications as functional materials . It can form well-defined crystalline structures through uniform parallel Fmoc stacking and the optimization of ion concentrations . It is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .
properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c20-17(21)9-10-19-18(22)23-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,19,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINBWYYLPWJQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369197 | |
Record name | Fmoc-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670396 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Fmoc-beta-alanine | |
CAS RN |
35737-10-1 | |
Record name | Fmoc-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-beta-Ala-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Fluorenylmethoxycarbonyl-β-alanine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G6VG65WAL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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